Hebevinoside VI
Beschreibung
Hebevinoside VI is a triterpene glycoside isolated from the poisonous mushroom Hebeloma vinosophyllum. It belongs to the cucurbitane-type aglycone family, characterized by a complex tetracyclic structure with multiple hydroxyl and glycosyl substitutions. The compound exhibits significant toxicity, with an LD50 value of 66 mg/kg in mice via intraperitoneal administration, causing paralysis and death at higher doses . A critical structural feature is the glucosyl moiety at the C-16 position, which is indispensable for its toxic effects. Methanol extraction artifacts, such as methoxyhebevinogenin derivatives, have been identified, highlighting the importance of solvent selection during isolation .
Eigenschaften
CAS-Nummer |
101365-08-6 |
|---|---|
Molekularformel |
C41H68O12 |
Molekulargewicht |
753 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)29-26(51-37-34(49)32(47)31(46)27(18-42)52-37)17-41(8)35-24(43)16-23-22(39(35,6)14-15-40(29,41)7)12-13-28(38(23,4)5)53-36-33(48)30(45)25(44)19-50-36/h10,16,21-22,24-37,42-49H,9,11-15,17-19H2,1-8H3/t21-,22+,24-,25-,26+,27-,28?,29+,30+,31-,32-,33-,34-,35?,36+,37-,39+,40-,41+/m1/s1 |
InChI-Schlüssel |
MPXQWAXHGMPSTR-CEVSYPAPSA-N |
SMILES |
CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O |
Isomerische SMILES |
C[C@H](CCC=C(C)C)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@@]3(C2[C@@H](C=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)C)C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O |
Kanonische SMILES |
CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)CO)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may involve:
Formation of the core structure: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional group introduction: This involves the addition of hydroxyl, methyl, and other groups through reactions such as hydroxylation, methylation, and glycosylation.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: To maximize yield and purity, conditions such as temperature, pressure, and solvent choice are carefully controlled.
Use of biocatalysts: Enzymes may be employed to achieve specific stereochemistry and functional group placement.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or oxygen gas.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen gas, and catalysts like platinum or palladium.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules, or as a reagent in organic synthesis.
Biology: As a probe for studying biochemical pathways or as a potential therapeutic agent.
Medicine: Potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Hebevinoside VI is part of a broader series of triterpene glycosides (e.g., Hebevinosides II, IV, V, VII, XIII) isolated from H. vinosophyllum. Below is a comparative analysis based on structural features, physicochemical properties, and bioactivity:
Structural Differences
Hebevinoside II
- Molecular Formula : C₄₅H₇₂O₁₄ .
- Glycosylation: Contains a β-D-xylopyranosyl group at C-3 and a β-D-glucopyranosyl group at C-16, both acetylated .
- Key Features : Two acetyl groups, a five-membered ring, and a nine-membered aglycone core. The presence of rotatable bonds (13) and multiple hydroxyl groups contributes to its conformational flexibility .
- Toxicity: Exact LD50 is unreported, but structural similarities suggest neurotoxic and gastrointestinal effects comparable to Hebevinoside VI .
Hebevinoside XIII
- Molecular Formula : C₄₉H₇₆O₁₆ .
- Glycosylation: Includes β-D-xylopyranose (Xylp) and β-D-glucopyranose (Glcp) units, with acetyl groups on both sugars. The Xylp unit is linked to C-3, while Glcp is at C-16 .
- Key Features: Similar to Hebevinoside VI in aglycone structure but differs in sugar substitution patterns. The additional methyl and hydroxyl groups may alter solubility and bioactivity .
Hebevinoside IV and V
- Structural Notes: Limited data exist, but these compounds are reported to share the same aglycone backbone as Hebevinoside VI. Differences likely arise in glycosylation sites (e.g., C-7 or C-24) and acetyl group positions, influencing toxicity profiles .
Physicochemical Properties
*Estimated based on Hebevinoside XIII's formula (C₄₉H₇₆O₁₆).
Bioactivity and Toxicity
| Compound | LD50 (mg/kg) | Biological Effects | Structural Determinants of Toxicity |
|---|---|---|---|
| Hebevinoside VI | 66 | Paralysis, death (100 mg/kg); GI/neurotoxin | Glucosyl at C-16; absence of methoxy artifacts |
| Hebevinoside II | Not reported | Similar to VI but less potent | Acetylated xylose at C-3; fewer rotatable bonds |
| Hebevinoside XIII | Not reported | Likely GI effects | Additional methyl groups; acetylated Glcp |
Mechanistic Insights
- Toxicity Mechanism: The glucosyl moiety at C-16 in Hebevinoside VI enhances membrane permeability, facilitating interactions with neuronal ion channels or gastrointestinal receptors .
- Artifact Formation: Methanol extraction produces non-toxic methoxyhebevinogenin derivatives, underscoring the need for non-alcoholic solvents in isolation .
Q & A
Q. What spectroscopic and crystallographic methods are critical for characterizing Hebevinoside VI’s structure?
Hebevinoside VI’s structural elucidation relies on NMR (¹H, ¹³C), IR spectroscopy, and X-ray crystallography. For example, ¹H NMR signals at δ 5.61 (d, H-6) and δ 4.06 (d, H-7) confirm stereochemistry, while IR peaks at 3430 cm⁻¹ (hydroxyl) and 1750 cm⁻¹ (acetyl ester) validate functional groups . Mass spectrometry (e.g., HR-ESI-MS) determines molecular weight (C₄₅H₇₂O₁₄, MW 837.04 g/mol) and fragmentation patterns .
Q. What in vivo models are used to assess Hebevinoside VI’s acute toxicity?
Intraperitoneal administration in mice is standard for LD₅₀ determination. Fujimoto et al. (1991) reported an LD₅₀ of 66 mg kg⁻¹, with paralysis preceding mortality at 100 mg kg⁻¹. Survival at 50 mg kg⁻¹ suggests dose-dependent neurotoxicity. Researchers must standardize animal strains, administration routes, and post-mortem histopathology to ensure reproducibility .
Q. How does the glucosyl moiety at C-16 influence Hebevinoside VI’s bioactivity?
The β-D-glucopyranosyl group at C-16 is essential for toxicity. Comparative studies with de-glycosylated analogs (e.g., hebevinogenin) show reduced lethality, indicating glycosylation enhances membrane permeability or target binding. Structural dynamics can be probed via molecular docking or NMR-based ligand-receptor interaction studies .
Advanced Research Questions
Q. How can contradictory data on Hebevinoside VI’s structural artifacts be resolved?
Artifacts arise from methanol extraction, which replaces hydroxyl groups with methoxy derivatives. To mitigate this, use alternative solvents (e.g., ethanol/water) and validate purity via HPLC-MS. Cross-reference NMR data with synthetic standards to confirm natural product configurations .
Q. What experimental designs optimize Hebevinoside VI’s biosynthetic pathway analysis?
Isotopic labeling (¹³C-glucose) in Hebeloma vinosophyllum cultures tracks precursor incorporation into the triterpene backbone. Combine this with transcriptomic profiling (RNA-seq) to identify cytochrome P450s and glycosyltransferases involved in oxidation and glycosylation steps .
Q. How do researchers reconcile discrepancies in reported LD₅₀ values across studies?
Variations arise from differences in animal models (e.g., Swiss vs. BALB/c mice), purity of isolates (>95% required), and administration protocols. Meta-analyses should standardize toxicity metrics (e.g., probit analysis) and report confidence intervals .
Q. What computational methods predict Hebevinoside VI’s pharmacokinetic properties?
Use QSPR (Quantitative Structure-Property Relationship) models to predict logP (lipophilicity) and BBB permeability. Molecular dynamics simulations (e.g., GROMACS) assess membrane interaction dynamics, validated by in vitro Caco-2 cell permeability assays .
Data Analysis & Reproducibility
Q. How should researchers address batch variability in Hebevinoside VI isolates?
Implement LC-MS/MS to quantify batch-to-batch variations in glycosylation patterns. Statistical tools like PCA (Principal Component Analysis) can correlate structural heterogeneity with bioactivity differences .
Q. What validation criteria ensure structural assignments in NMR studies?
Apply the "3D structure validation" protocol:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
